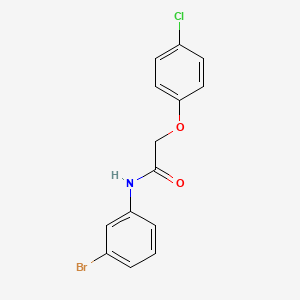
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPCA is a synthetic compound that belongs to the class of arylamides and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide. One area of research could be to develop more potent analogs of this compound that have improved solubility and bioavailability. Another area of research could be to investigate the potential of this compound for the treatment of other inflammatory and pain-related conditions. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide involves the reaction between 3-bromoaniline and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The reaction is carried out under reflux in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRNEHMQYPDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968874 |
Source


|
| Record name | N-(3-Bromophenyl)-2-(4-chlorophenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5403-62-3 |
Source


|
| Record name | N-(3-Bromophenyl)-2-(4-chlorophenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

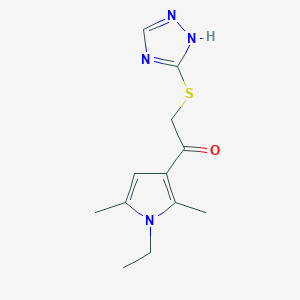
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)

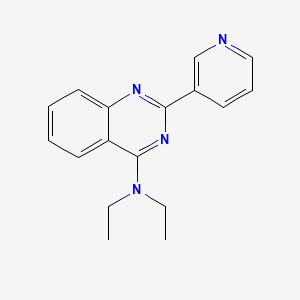
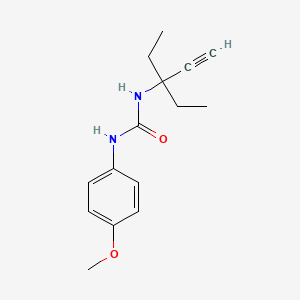
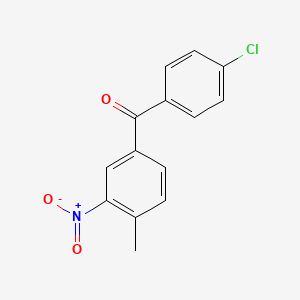

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
